N-(4-ethoxyphenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide
CAS No.: 1421476-74-5
Cat. No.: VC6355874
Molecular Formula: C22H28N2O3S
Molecular Weight: 400.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421476-74-5 |
|---|---|
| Molecular Formula | C22H28N2O3S |
| Molecular Weight | 400.54 |
| IUPAC Name | N-(4-ethoxyphenyl)-4-[(4-methoxyphenyl)sulfanylmethyl]piperidine-1-carboxamide |
| Standard InChI | InChI=1S/C22H28N2O3S/c1-3-27-20-6-4-18(5-7-20)23-22(25)24-14-12-17(13-15-24)16-28-21-10-8-19(26-2)9-11-21/h4-11,17H,3,12-16H2,1-2H3,(H,23,25) |
| Standard InChI Key | UTZRPKZQSTYFJS-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)NC(=O)N2CCC(CC2)CSC3=CC=C(C=C3)OC |
Introduction
Overview of the Compound
The compound N-(4-ethoxyphenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide is a synthetic organic molecule that belongs to the class of piperidine derivatives. These compounds are notable for their diverse pharmacological activities and applications in medicinal chemistry. This specific compound combines a piperidine core with functional groups that contribute to its structural complexity and potential biological activity.
Structural Features
The molecular structure of this compound can be divided into key components:
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Piperidine Core: A six-membered nitrogen-containing ring with a chair conformation, which serves as the central scaffold.
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Substituents:
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N-(4-ethoxyphenyl): A phenyl ring substituted with an ethoxy group at the para position, attached to the nitrogen atom of the piperidine.
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4-(((4-methoxyphenyl)thio)methyl): A methoxy-substituted phenyl group connected via a sulfur atom to a methyl group at the fourth position of the piperidine ring.
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Carboxamide Group: A functional group attached to the nitrogen atom, contributing to hydrogen bonding and solubility properties.
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These features suggest potential interactions with biological targets, such as enzymes or receptors, due to hydrogen bonding, hydrophobic interactions, and π-stacking.
Synthesis
Although specific synthesis details for this compound are not readily available in the provided sources, general methods for similar piperidine derivatives include:
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Step 1: Functionalization of the piperidine ring through alkylation or acylation reactions.
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Step 2: Introduction of aromatic substituents using nucleophilic substitution or coupling reactions.
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Step 3: Incorporation of sulfur-containing groups via thiolation reactions.
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Step 4: Final purification using recrystallization or chromatography.
These steps often require catalysts, such as palladium-based systems, and specific reaction conditions (e.g., temperature and solvent choice).
Potential Applications
Piperidine-based compounds like this one are widely studied for their therapeutic potential. Although no direct data on this compound's applications were found, related structures have been investigated for:
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CNS Disorders: Piperidine derivatives often interact with neurotransmitter systems, making them candidates for treating conditions like Alzheimer's disease or depression .
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Metabolic Syndrome: Similar compounds have been explored for their role in managing type 2 diabetes, obesity, and associated cardiovascular disorders .
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Anti-inflammatory Activity: Sulfur-containing groups may contribute to inhibition of inflammatory pathways .
Biological Activity
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Potential as an enzyme inhibitor (e.g., targeting monoamine transporters or metabolic enzymes).
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Ability to form hydrogen bonds and hydrophobic interactions with biological macromolecules.
Data Table
| Property | Details |
|---|---|
| Molecular Formula | C21H26N2O3S |
| Molecular Weight | ~386 g/mol |
| Functional Groups | Piperidine, carboxamide, methoxyphenyl, ethoxyphenyl, thioether |
| Predicted Applications | CNS disorders, metabolic syndrome, anti-inflammatory |
| Key Interactions | Hydrogen bonding (via carboxamide), hydrophobic interactions (aromatic rings) |
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